6-bromo-1-chloroisoquinoline-3-carboxylic acid
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Overview
Description
6-Bromo-1-chloroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine, chlorine, and a carboxylic acid group attached to the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-chloroisoquinoline-3-carboxylic acid typically involves the bromination and chlorination of isoquinoline derivatives. One common method starts with isoquinoline, which undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 6-position. This is followed by chlorination using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
6-Bromo-1-chloroisoquinoline-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Potential use in drug discovery and development, particularly in the design of anticancer and antimicrobial agents.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-bromo-1-chloroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the carboxylic acid group, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-chloroisoquinoline: Lacks the carboxylic acid group, making it less versatile in certain reactions.
6-Bromo-3-chloroisoquinoline: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Chloroisoquinoline-3-carboxylic acid: Lacks the bromine atom, which may reduce its efficacy in certain biological applications.
Uniqueness
6-Bromo-1-chloroisoquinoline-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with a carboxylic acid group. This combination of functional groups enhances its reactivity and allows for a wide range of chemical modifications, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1596913-82-4 |
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Molecular Formula |
C10H5BrClNO2 |
Molecular Weight |
286.51 g/mol |
IUPAC Name |
6-bromo-1-chloroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-1-2-7-5(3-6)4-8(10(14)15)13-9(7)12/h1-4H,(H,14,15) |
InChI Key |
AEFJCOJDNVHAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C=C1Br)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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